molecular formula C10H29N3O6P2+2 B12684255 Diammonium dihydrogen ((octylimino)bis(methylene))bisphosphate CAS No. 94107-72-9

Diammonium dihydrogen ((octylimino)bis(methylene))bisphosphate

Cat. No.: B12684255
CAS No.: 94107-72-9
M. Wt: 349.30 g/mol
InChI Key: ZTBOJRAOCSFKEQ-UHFFFAOYSA-P
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diammonium dihydrogen ((octylimino)bis(methylene))bisphosphate is a heterocyclic organic compound with the molecular formula C10H29N3O7P2 and a molecular weight of 365.30 g/mol . It is known for its unique structure, which includes an octyl group and bisphosphate moieties. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of diammonium dihydrogen ((octylimino)bis(methylene))bisphosphate involves several steps. The synthetic route typically includes the reaction of octylamine with formaldehyde and phosphoric acid under controlled conditions. The reaction conditions, such as temperature, pH, and reaction time, are crucial to ensure the desired product’s formation. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity .

Chemical Reactions Analysis

Diammonium dihydrogen ((octylimino)bis(methylene))bisphosphate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the octyl group or phosphate moieties are replaced by other functional groups.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or acidic conditions, leading to the breakdown of the bisphosphate structure.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like water or organic solvents. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Diammonium dihydrogen ((octylimino)bis(methylene))bisphosphate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of diammonium dihydrogen ((octylimino)bis(methylene))bisphosphate involves its interaction with molecular targets and pathways. The compound’s bisphosphate moieties can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Diammonium dihydrogen ((octylimino)bis(methylene))bisphosphate can be compared with other similar compounds, such as:

    Diammonium hydrogen phosphate: A simpler phosphate compound used in fertilizers and as a fire retardant.

    Octylamine: A primary amine with an octyl group, used in organic synthesis and as a surfactant.

    Bisphosphonates: A class of compounds used in medicine to treat bone diseases like osteoporosis.

The uniqueness of this compound lies in its combination of an octyl group and bisphosphate moieties, which confer distinct chemical and biological properties .

Properties

CAS No.

94107-72-9

Molecular Formula

C10H29N3O6P2+2

Molecular Weight

349.30 g/mol

IUPAC Name

diazanium;[octyl(phosphooxymethyl)amino]methoxy-oxido-oxophosphanium

InChI

InChI=1S/C10H21NO6P2.2H3N/c1-2-3-4-5-6-7-8-11(9-16-18(12)13)10-17-19(14)15;;/h2-10H2,1H3;2*1H3/p+2

InChI Key

ZTBOJRAOCSFKEQ-UHFFFAOYSA-P

Canonical SMILES

CCCCCCCCN(CO[P+](=O)[O-])CO[P+](=O)[O-].[NH4+].[NH4+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.